molecular formula C7H3F5 B7837766 5-(Difluoromethyl)-1,2,3-trifluorobenzene CAS No. 1214338-79-0

5-(Difluoromethyl)-1,2,3-trifluorobenzene

Cat. No.: B7837766
CAS No.: 1214338-79-0
M. Wt: 182.09 g/mol
InChI Key: XTNCNVRMQOSBRM-UHFFFAOYSA-N
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Description

The Significance of Fluorine in Organic Chemistry and Chemical Sciences

Fluorine is the most electronegative element, and its introduction into organic molecules imparts unique and often desirable properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of organofluorine compounds. beilstein-journals.org This stability is a key reason why approximately 20-25% of all pharmaceuticals and about 30-40% of agrochemicals contain at least one fluorine atom.

The effects of fluorine substitution extend beyond simple stability. Its high electronegativity creates a significant dipole moment in the C-F bond, yet the small size of the fluorine atom (acting as a hydrogen isostere) means it often causes minimal steric hindrance. Fluorine substitution can significantly alter the acidity or basicity of nearby functional groups, influence molecular conformation, and modulate lipophilicity, all of which are critical parameters in drug design and materials science. guidechem.comwikipedia.org These combined effects make fluorine a "special element" that plays an exceptional role in chemistry, technology, and the life sciences. sigmaaldrich.com

Overview of Difluoromethylated Aromatic Systems: A Chemical Perspective

The difluoromethyl group (-CF2H) has garnered significant attention as a functional group in medicinal chemistry and materials science. It is often considered a lipophilic bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable of acting as a hydrogen bond donor. guidechem.comnih.gov This ability to engage in hydrogen bonding, a property not typically associated with highly fluorinated groups like trifluoromethyl (-CF3), provides a unique tool for molecular design. wikipedia.orgnih.gov

The introduction of a -CF2H group onto an aromatic ring can profoundly impact a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. guidechem.comnih.gov Consequently, a variety of synthetic methods have been developed for the introduction of this moiety. These strategies include the deoxofluorination of aldehydes, as well as nucleophilic, electrophilic, and radical difluoromethylation reactions. guidechem.com The development of reagents like zinc difluoromethylsulfinate (DFMS) has enabled the direct C-H difluoromethylation of heteroarenes under mild conditions, showcasing the ongoing innovation in this area of research.

Contextualizing 5-(Difluoromethyl)-1,2,3-trifluorobenzene within Polyfluorinated Arenes Research

This compound belongs to the class of polyfluorinated arenes, which are aromatic rings bearing multiple fluorine substituents. The parent scaffold, 1,2,3-trifluorobenzene (B74907), is a liquid at room temperature and serves as a key building block in chemical synthesis. researchgate.netsigmaaldrich.comnih.gov The introduction of a difluoromethyl group onto this scaffold adds another layer of chemical complexity and functional potential.

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its chemical identity can be understood by examining its isomers and related compounds. For instance, its isomer, 2-(Difluoromethyl)-1,3,5-trifluorobenzene, is documented as a solid. sigmaaldrich.com This suggests that the substitution pattern significantly influences the physical properties of these molecules. The compound this compound is noted by some suppliers as being stabilized with potassium carbonate, indicating a potential sensitivity to acidic conditions or a propensity to degrade over time, possibly through elimination of HF. sigmaaldrich.com

The synthesis of such a molecule would likely involve the difluoromethylation of a pre-functionalized 1,2,3-trifluorobenzene derivative or the fluorination of a corresponding benzaldehyde (B42025) precursor. Research into polyfluorinated benzaldehydes and their subsequent transformations is an active area, providing pathways to compounds like the one . nih.gov The study of these polyfluorinated systems is crucial for developing new materials and bioactive molecules with precisely controlled electronic and steric properties.

Data Tables

The following tables provide a comparative look at the properties of the parent trifluorobenzene scaffolds and related difluoromethylated isomers. This data helps to contextualize this compound within its chemical family.

Table 1: Physicochemical Properties of Parent Trifluorobenzene Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)
1,2,3-Trifluorobenzene1489-53-8C₆H₃F₃132.08Liquid94-95
1,3,5-Trifluorobenzene (B1201519)372-38-3C₆H₃F₃132.08Liquid75-76

Data sourced from multiple chemical suppliers and databases. wikipedia.orgresearchgate.netsigmaaldrich.com

Table 2: Properties of Difluoromethyl-Trifluorobenzene Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Physical Form
2-(Difluoromethyl)-1,3,5-trifluorobenzene1214338-85-8C₇H₃F₅182.09Solid
This compound1214338-79-0 (isomer CAS)C₇H₃F₅182.09Not specified; noted to be stabilized

Data sourced from chemical supplier databases. guidechem.comsigmaaldrich.com Note: The CAS number 1214338-79-0 is associated with the target compound but may be listed under an isomeric name in some databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCNVRMQOSBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272112
Record name 5-(Difluoromethyl)-1,2,3-trifluorobenzene
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Molecular Weight

182.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214338-79-0
Record name 5-(Difluoromethyl)-1,2,3-trifluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethyl)-1,2,3-trifluorobenzene
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Sophisticated Spectroscopic and Analytical Elucidation of 5 Difluoromethyl 1,2,3 Trifluorobenzene Derivatives

The precise characterization of highly fluorinated molecules such as 5-(Difluoromethyl)-1,2,3-trifluorobenzene and its derivatives is fundamental to confirming their identity, purity, and structure. The unique properties of fluorine atoms necessitate a multi-technique approach, where spectroscopic and chromatographic methods are synergistically applied. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and advanced chromatographic techniques are indispensable tools in this analytical workflow.

Computational Chemistry Paradigms for 5 Difluoromethyl 1,2,3 Trifluorobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying fluorinated organic molecules. For 5-(difluoromethyl)-1,2,3-trifluorobenzene, DFT calculations, typically employing hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be the primary method to investigate its fundamental electronic properties and energetics.

A key aspect of such a study would be the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. These geometric parameters are the foundation for understanding the steric and electronic effects imposed by the fluorine atoms and the difluoromethyl group on the benzene (B151609) ring.

Furthermore, DFT calculations can provide a wealth of information about the electronic landscape of the molecule. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the highly electronegative fluorine atoms would create electron-deficient (electrophilic) regions on the aromatic ring and the difluoromethyl carbon, while the π-system of the ring would still present electron-rich (nucleophilic) character.

The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical descriptors of chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A larger gap generally implies higher stability and lower reactivity. DFT calculations would precisely quantify these orbital energies, offering insights into the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO EnergyLowered due to fluorine substitutionIndicates reduced susceptibility to electrophilic attack
LUMO EnergyLowered due to fluorine substitutionIndicates increased susceptibility to nucleophilic attack
HOMO-LUMO GapLikely largeSuggests high kinetic stability
Dipole MomentNon-zeroReflects the asymmetric distribution of charge due to the fluorine atoms

Note: The values in this table are qualitative predictions based on the known effects of fluorine substitution and have not been derived from specific computational results for the title compound.

Computational Modeling of Reaction Mechanisms and Transition States in Fluorinated Systems

Understanding the pathways of chemical reactions involving this compound is crucial for predicting its chemical behavior and for designing synthetic routes. Computational modeling, again primarily using DFT, is an indispensable tool for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for electron-deficient arenes, computational modeling can map out the entire energy profile. This would involve locating the initial reactants, the intermediate Meisenheimer complex, the transition states connecting these species, and the final products. The calculated activation energies for these steps would reveal the rate-determining step of the reaction and allow for a comparison of different potential reaction pathways.

The fluorine atoms and the difluoromethyl group exert strong stereoelectronic effects that can be precisely modeled. For example, the orientation of the C-F bonds relative to the aromatic π-system can influence the stability of intermediates and transition states. Computational analysis can quantify these effects, providing a detailed picture of how the substitution pattern on the benzene ring directs the course of a reaction.

Prediction of Reactivity Profiles and Selectivity in Fluorinated Arenes

Building upon the insights from electronic structure and reaction mechanism studies, computational chemistry can be used to predict the reactivity profiles and selectivity of this compound. Reactivity indices derived from DFT calculations, such as the Fukui functions or the dual descriptor, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

For this compound, these calculations would likely predict that the positions on the aromatic ring most activated towards nucleophilic attack are those para and ortho to the electron-withdrawing fluorine and difluoromethyl substituents. The precise regioselectivity would depend on a subtle interplay of inductive and resonance effects, which can be deconvoluted through computational analysis.

In addition to predicting the outcomes of single reactions, computational approaches, including machine learning models trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reactivity trends across a range of substrates and reaction conditions. While specific models for this compound may not exist, the general frameworks are applicable.

Theoretical Investigations of Molecular Interactions and Stereoelectronic Effects

The non-covalent interactions of this compound with other molecules, such as solvents or biological macromolecules, are critical to its behavior in condensed phases. Theoretical methods can provide a detailed understanding of these interactions. For example, the interaction of the electron-deficient aromatic ring with electron-rich species, such as other arenes or anions, can be studied using high-level DFT calculations that properly account for dispersion forces.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational techniques that can be used to visualize and characterize weak interactions, such as hydrogen bonds, halogen bonds, and π-stacking. For this compound, the fluorine atoms could participate in halogen bonding, and the C-H bond of the difluoromethyl group could act as a weak hydrogen bond donor.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on molecular properties and reactivity, are particularly pronounced in fluorinated compounds. The strong negative inductive effect of the fluorine atoms and the difluoromethyl group significantly perturbs the electronic structure of the benzene ring. Theoretical investigations can quantify the impact of these effects on the molecule's geometry, conformational preferences of the difluoromethyl group, and its reactivity.

Fundamental Chemical Features and Molecular Interactions of Difluoromethyl and Trifluorobenzene Moieties

Hydrogen Bonding Characteristics of the Difluoromethyl Group as a Donor

The difluoromethyl (CHF₂) group is increasingly recognized for its capacity to function as a hydrogen bond (H-bond) donor. jst.go.jp This characteristic arises from the strong polarization of the C-H bond, induced by the two highly electronegative fluorine atoms. The fluorine atoms withdraw electron density from the carbon atom, which in turn polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom. This polarization makes the hydrogen atom acidic enough to engage in hydrogen bonding with suitable acceptor atoms like oxygen or nitrogen. beilstein-journals.orgresearchgate.net

Quantum mechanical calculations have estimated the binding energy of a CHF₂···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org While generally considered a weaker H-bond donor than traditional groups like hydroxyl (-OH) or amide (-NH), the difluoromethyl group's donor strength is comparable to that of thiophenol and aniline groups. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov Experimental studies using ¹H NMR analysis have determined hydrogen bond acidity parameters (A) for various difluoromethyl compounds to be in the range of 0.085 to 0.126. researchgate.netsemanticscholar.orgnih.gov

The effectiveness of the difluoromethyl group as an H-bond donor is context-dependent and can be significantly enhanced by its molecular environment. beilstein-journals.org Direct attachment of the CHF₂ group to electron-withdrawing systems, such as cationic aromatic rings, substantially increases its hydrogen bond donation ability. beilstein-journals.org This makes the difluoromethyl group a functional bioisostere for hydroxyl or thiol groups, capable of forming key interactions with biological targets while offering different physicochemical properties. beilstein-journals.orgresearchgate.net

Hydrogen Bond Donor GroupGeneral Strength ComparisonNotes
Hydroxyl (-OH)StrongCanonical hydrogen bond donor.
Amide (-NH)StrongCanonical hydrogen bond donor. beilstein-journals.org
Difluoromethyl (-CHF₂)Weak to ModerateStrength is comparable to thiophenol or aniline. semanticscholar.orgnih.gov
Thiol (-SH)Weak to ModerateThe CHF₂ group is often used as a bioisostere for the thiol group. beilstein-journals.org
Methyl (-CH₃)Very WeakThe CHF₂ group is a substantially stronger donor than the methyl group. beilstein-journals.org
Table 1: Comparative Hydrogen Bond Donor Strength.

Electronic Perturbations by Fluorine Atoms on the Aromatic System

The substitution of hydrogen with fluorine atoms on a benzene (B151609) ring introduces significant electronic perturbations due to fluorine's unique properties. Fluorine exerts two primary electronic effects that operate in opposition: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+R). stackexchange.comnih.gov

SubstituentHammett Meta Constant (σm)Hammett Para Constant (σp)Interpretation
-F+0.34+0.06Strong inductive withdrawal (+σm), weak overall effect at para position due to competing resonance donation. mdpi.comwikipedia.org
-CF₃+0.43+0.54Strongly electron-withdrawing through induction with no resonance donation. mdpi.com
-CHF₂+0.30+0.35Strongly electron-withdrawing, similar to other fluorinated groups.
Table 2: Selected Hammett Constants for Fluorine-Containing Substituents.

Lipophilicity Modulation in Fluorinated Aromatic Compounds from a Chemical Perspective

Lipophilicity, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical property influenced by fluorination. The introduction of fluorine to an aromatic ring has a complex and non-additive effect on lipophilicity. researchgate.netnih.gov

Replacing a hydrogen atom with a fluorine atom on a benzene ring generally leads to a slight increase in lipophilicity. stackexchange.com For instance, benzene has a logP of 2.13, while fluorobenzene has a logP of 2.27. stackexchange.com However, the impact of further fluorination is highly dependent on the substitution pattern and the presence of other functional groups. nih.govlincoln.ac.uk The presence of electron-donating groups on the aromatic ring tends to increase the difference in lipophilicity between a fluorinated compound and its non-fluorinated analog, while electron-withdrawing groups typically lead to smaller differences. nih.govacs.org

CompoundlogP Value
Benzene2.13 stackexchange.com
Fluorobenzene2.27 stackexchange.com
Chlorobenzene2.84 stackexchange.com
Bromobenzene2.99 stackexchange.com
Table 3: Experimental logP Values for Benzene and Halogenated Derivatives.

Broader Research Applications and Impact in Chemical Sciences

Building Blocks for Complex Organic Synthesis

The utility of 5-(Difluoromethyl)-1,2,3-trifluorobenzene as a building block stems from the predictable reactivity of its structure and the desirable properties its incorporation imparts. The difluoromethyl group is of particular interest as it can serve as a lipophilic hydrogen bond donor and is often used as a metabolically stable bioisostere for alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov The introduction of the 1,2,3-trifluoro-5-(difluoromethyl)phenyl moiety into a target molecule can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic distribution. cas.cnresearchgate.net

Synthetic chemists can leverage this building block in multi-step syntheses. The aromatic ring, activated by the fluorine atoms, can be susceptible to further functionalization, while the difluoromethyl group remains a stable spectator, ultimately becoming a key feature of the final product. The development of diverse fluoroalkylation methods has made the incorporation of such building blocks more accessible and efficient. researchgate.net

Table 1: Key Molecular Properties of the 1,2,3-Trifluoro-5-(difluoromethyl)phenyl Moiety for Organic Synthesis

Property Contribution to Final Molecule Scientific Rationale
Metabolic Stability Increased resistance to metabolic degradation, potentially prolonging biological half-life. The Carbon-Fluorine bond is exceptionally strong, resisting cleavage by metabolic enzymes like Cytochrome P450. researchgate.net
Lipophilicity Modulation Can increase lipophilicity, which may improve membrane permeability and absorption. Fluorine is the most electronegative element, but a fluoroalkyl group can increase lipophilicity depending on the overall molecular context. cas.cn
Hydrogen Bond Donor The C-H bond in the CHF₂ group can act as a hydrogen bond donor, influencing binding to biological targets. The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom partially positive and capable of forming hydrogen bonds. researchgate.net
Bioisosterism Can mimic other functional groups (e.g., -OH, -SH) to improve drug-like properties while avoiding unwanted metabolic pathways. The CHF₂ group has a similar size and electronic character to other common functional groups but with enhanced metabolic stability. nih.gov

Role in Advanced Materials Chemistry and Functional Design

The application of highly fluorinated aromatic compounds extends beyond life sciences into advanced materials chemistry. cas.cnspringernature.com The unique properties of molecules like this compound make them attractive for designing functional materials with tailored electronic, physical, and thermal characteristics.

A pertinent example is the use of the related compound 1,3,5-trifluorobenzene (B1201519) as a high-performance electrolyte additive for lithium-ion batteries. rsc.org It reductively decomposes on the anode surface to form a stable, LiF-rich solid electrolyte interphase (SEI), which improves battery performance and longevity. rsc.org By analogy, the multiple fluorine atoms on the ring of this compound suggest its potential as a precursor for creating robust, fluorinated interfaces in electrochemical devices.

Furthermore, the self-assembly of molecules in the solid state is critical for designing materials such as organic semiconductors and liquid crystals. Crystal structure analyses of related compounds, such as 1,2,3-trifluorobenzene (B74907), reveal that weak intermolecular interactions like C-H···F hydrogen bonds and π–π stacking govern the crystal packing. researchgate.net The specific substitution pattern of this compound, with its distinct dipole moment and arrangement of fluorine and hydrogen atoms, would direct its molecular organization, influencing the bulk properties of materials derived from it.

Table 2: Comparison of Fluorinated Benzenes in Materials Applications

Compound Potential Application Key Physicochemical Property
1,3,5-Trifluorobenzene Lithium-ion battery electrolyte additive. rsc.org Forms a stable, LiF-rich Solid Electrolyte Interphase (SEI). rsc.org
1,2,3-Trifluorobenzene Model for crystal engineering studies. researchgate.net Exhibits C-H···F hydrogen bonds and π–π stacking, directing solid-state structure. researchgate.net
This compound Potential component for advanced electrolytes or organic electronics. Combines a highly fluorinated ring (for stability and interface formation) with a CHF₂ group that influences intermolecular forces and solubility.

Advancements in Organofluorine Chemistry Methodologies

The demand for structurally precise fluorinated compounds like this compound has been a significant driving force for innovation in synthetic organic chemistry. cas.cn Creating such molecules with high regioselectivity is a challenge that has spurred the development of new reagents and reaction protocols. sustech.edu.cn

The synthesis of difluoromethylated arenes has moved beyond the use of difficult-to-handle gases like Freon 22. nih.gov Modern methods focus on the direct C-H difluoromethylation of aromatic precursors or the use of shelf-stable, liquid difluoromethylating reagents. nih.govnih.gov For instance, photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of heterocycles and other aromatic systems, obviating the need for pre-functionalized substrates. nih.gov The synthesis of a polysubstituted compound like this compound would likely depend on these advanced, selective methodologies.

The development of novel reagents has also been critical. Reagents such as S-(difluoromethyl)sulfonium salts, difluoromethyltriflate (HCF₂OTf), and zinc(difluoromethanesulfinate) (DFMS) have been created to act as effective sources of the difluoromethyl radical or its synthetic equivalents under mild conditions. nih.govnih.govnih.gov These advancements not only facilitate the synthesis of specific targets like this compound but also enrich the entire toolkit available to chemists for creating new fluorinated molecules. cas.cn

Table 3: Modern Methodologies for Difluoromethylation

Methodology Description Reagent Example(s)
Photoredox Catalysis Uses visible light to generate a difluoromethyl radical from a stable precursor, which then reacts with the aromatic substrate. nih.gov CF₂HSO₂Na, S-(difluoromethyl)sulfonium salts. nih.govnih.gov
Radical-Mediated C-H Functionalization An oxidant is used to generate a CF₂H radical from a reagent, which adds directly to a C-H bond of the arene. nih.gov Zn(SO₂CF₂H)₂ (DFMS) with an oxidant like TBHP. nih.gov
Difluorocarbene Chemistry A reagent is used to generate difluorocarbene (:CF₂), which can react with phenols to form aryl difluoromethyl ethers. nih.gov Difluoromethyltriflate (HCF₂OTf) with a base. nih.gov

Future Research Trajectories and Unresolved Challenges

Development of Green and Sustainable Synthetic Pathways for Fluorinated Arenes

A primary challenge in the synthesis of fluorinated arenes is the reliance on harsh reagents and conditions, which are often not environmentally friendly. dovepress.comnumberanalytics.com Traditional methods like the Balz–Schiemann reaction, while widely used, involve potentially explosive intermediates and high temperatures. dovepress.com Consequently, a major trajectory for future research is the development of greener and more sustainable synthetic methods.

Key areas of focus include:

Alternative Energy Sources: Integrating sustainable technologies such as flow chemistry, electrochemistry, and photocatalysis is a priority. mdpi.com These methods can offer safer, more efficient, and scalable production of fluorinated compounds under milder conditions. mdpi.comnih.gov

Environmentally Benign Reagents: Research is moving towards replacing hazardous reagents. For example, while nucleophilic fluoride (B91410) is an economical fluorine source, its application is hampered by its tendency to form strong hydrogen bonds, which reduces nucleophilicity, or its high basicity in anhydrous conditions, which can cause side reactions. thermofisher.com Developing new fluorinating agents and reaction media that are effective yet environmentally benign is crucial. numberanalytics.com

Catalytic, Redox-Neutral Protocols: The development of catalytic processes that minimize stoichiometric reagents and harsh oxidants is a key goal. mdpi.com This includes enzymatic synthesis, which offers high selectivity under mild conditions, though it remains a significant challenge. nih.gov The use of enzymes like fluorinases for direct C-F bond formation is a promising but still developing area. nih.gov

Table 1: Comparison of Traditional vs. Green Fluorination Approaches

Feature Traditional Methods (e.g., Balz-Schiemann) Emerging Green Methods
Reagents Often hazardous (e.g., anhydrous HF, diazonium salts) dovepress.com Milder, more selective reagents (e.g., AgF2), enzymatic catalysts thermofisher.comnih.gov
Conditions High temperatures, harsh conditions dovepress.com Mild conditions, use of light or electricity mdpi.comnih.gov
Byproducts Often produces significant waste Reduced waste, potential for atom economy

| Safety | Risks of explosion, toxicity dovepress.com | Improved safety profiles mdpi.com |

Achieving Absolute Control in Regio- and Stereoselective Fluorination

A persistent and fundamental challenge in organofluorine chemistry is achieving precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of fluorine atom incorporation. numberanalytics.comnumberanalytics.com The presence of multiple potential fluorination sites on an aromatic ring can lead to a mixture of isomers, which are often difficult to separate. numberanalytics.com

Future research in this area is concentrated on several strategies:

Directing Groups: The use of directing groups to guide the fluorinating agent to a specific site on the molecule is a well-established but continuously evolving strategy. numberanalytics.comnih.gov Research aims to develop more effective and easily removable directing groups.

Substrate and Reagent Control: Achieving selectivity often requires a deep understanding of the electronic and steric properties of both the substrate and the fluorinating agent. numberanalytics.comnumberanalytics.com Future work will involve designing substrates with inherent regioselectivity and selecting or developing reagents that exhibit high selectivity due to their own structural properties. numberanalytics.com

Catalyst-Controlled Selectivity: Chiral catalysts are instrumental in inducing enantioselectivity in fluorination reactions. rsc.org The development of new catalytic systems that can precisely control both regio- and stereoselectivity is a major frontier. nih.govnumberanalytics.com For instance, gold(I) catalysis has shown promise in the regio- and stereoselective hydrofluorination of alkynes when guided by a directing group. nih.gov Similarly, tandem fluorination-desulfonation sequences have been developed to produce monofluoroalkenes with excellent chemo-, regio-, and stereoselectivity. rsc.org

Exploration of Novel Catalytic Systems for C-F Bond Formation and Functionalization

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its formation and subsequent functionalization a significant chemical challenge. researchgate.netmdpi.com Transition metal catalysis has become an indispensable tool, and the exploration of novel catalytic systems is central to advancing the synthesis of compounds like 5-(difluoromethyl)-1,2,3-trifluorobenzene.

Key research directions include:

Expanding the Catalyst Toolkit: While palladium and copper complexes are frequently used, research is expanding to other transition metals like nickel, which is also effective in activating C-F bonds. numberanalytics.commdpi.comnih.gov The goal is to develop catalysts with higher efficiency, broader substrate scope, and improved functional group tolerance. mdpi.com

C-F Bond Activation: Beyond forming C-F bonds, activating these strong bonds for further functionalization is a growing area of interest. nih.govmdpi.com This allows for the selective conversion of readily available polyfluorinated compounds into more complex molecules that are otherwise difficult to synthesize. nih.govmdpi.com Visible-light photoredox catalysis has emerged as a powerful method for C-F bond cleavage under mild conditions. nih.gov

Metal-Free Catalysis: To circumvent issues related to metal toxicity and cost, metal-free catalytic systems are being explored. mdpi.com These approaches offer alternative reaction pathways for C-F bond formation and functionalization.

Mechanism-Informed Catalyst Design: A deeper understanding of reaction mechanisms, such as the role of reductive elimination in C-F bond formation from metal centers, informs the design of more effective catalysts and specialized ligands. acs.org For example, designing ligands that facilitate the difficult C-F reductive elimination step from a palladium(II) center has been a key advance. acs.org

Table 2: Examples of Catalytic Systems in Fluorination Chemistry

Catalyst Type Metal Center Application Example Reference
Transition Metal Palladium (Pd) Suzuki coupling and Sonogashira coupling of fluoro-aromatics. mdpi.com mdpi.com
Transition Metal Copper (Cu) Mediated fluorination of aryl iodides. dovepress.com dovepress.com
Transition Metal Nickel (Ni) Activation of C-F bonds in fluoro-aromatics. mdpi.com mdpi.com
Transition Metal Gold (Au) Regio- and stereoselective hydrofluorination of alkynes. nih.gov nih.gov

| Photoredox Catalyst | Iridium (Ir) / Ruthenium (Ru) | C-F bond cleavage via radical intermediates under visible light. nih.gov | nih.gov |

Interdisciplinary Approaches to Fluorinated Compound Research

The unique properties imparted by fluorine mean that research into fluorinated compounds is inherently multidisciplinary. nih.govacs.orgnih.gov The evolution of fluorine chemistry is marked by its increasing integration with other scientific fields. nih.gov

Future progress will heavily rely on strengthening these interdisciplinary connections:

Chemistry and Biology: The synergy between fluorine chemistry and life sciences is a powerful driver of innovation. nih.govnih.gov Fluorinated molecules are crucial in medicinal chemistry for developing new drugs and in chemical biology as probes to study biological processes. nih.gov The use of ¹⁹F NMR and ¹⁸F-PET imaging, for instance, requires close collaboration between synthetic chemists, biologists, and medical researchers. nih.gov

Materials Science: Fluorinated arenes are important building blocks for advanced materials, including liquid crystals and high-performance polymers. researchgate.net Collaboration between organic chemists and materials scientists is essential for designing and synthesizing new materials with tailored electronic and physical properties. acs.org

Computational Chemistry: Quantum-chemical calculations are becoming an indispensable tool for understanding the properties of high-valent fluorine compounds and for predicting reaction outcomes. fu-berlin.de The combination of experimental synthesis with computational modeling—a "Computer Aided Synthesis" approach—can help rationalize complex reactivity and guide the discovery of new species and reaction pathways. fu-berlin.de

This integrated approach ensures that the development of new synthetic methods is directly informed by the needs and challenges of applied fields, accelerating the translation of fundamental research into practical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(Difluoromethyl)-1,2,3-trifluorobenzene, and what challenges arise during its synthesis?

  • Methodology : Synthesis often involves halogenation or fluorination of benzene derivatives. For example, chlorination using SOCl₂ with precursors like trimethoxybenzene derivatives, followed by fluorination with agents like KF under high-temperature (290°C) conditions in anhydrous solvents (e.g., DMF). Challenges include low yields due to steric hindrance from multiple fluorine substituents and side reactions from competing electrophilic substitution pathways. Reaction optimization may require inert atmospheres and catalysts like CsF .

Q. How does the introduction of fluorine substituents influence the physicochemical properties of this compound?

  • Methodology : Fluorine's high electronegativity enhances metabolic stability and lipophilicity. Computational tools (e.g., ACD/Labs Software V11.02) predict properties such as solubility (8.2E-5 g/L at 25°C) and density (1.743 g/cm³ at 20°C) . Experimental validation via HPLC or mass spectrometry is critical due to discrepancies between calculated and observed values.

Q. What safety precautions are necessary when handling fluorinated aromatic compounds like this?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to potential toxicity. Refer to SDS guidelines for storage (e.g., inert atmospheres, low humidity) and disposal. Analytical techniques like FT-IR can monitor degradation products under varying conditions .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of highly fluorinated benzene derivatives?

  • Methodology : Optimize fluorination conditions by screening catalysts (e.g., CsF vs. KF), solvents (polar aprotic vs. non-polar), and temperatures. For example, replacing KF with CsF in a bomb reactor increased yields from 1% to 15% in analogous reactions. Real-time monitoring via NMR or GC-MS aids in identifying intermediates and side products .

Q. What role do stereoelectronic effects play in the molecular interactions of this compound with biological targets?

  • Methodology : Combine crystallographic data (Cambridge Structural Database) and docking simulations to analyze C–F⋯H or C–F⋯π interactions. For instance, difluoromethyl groups may stabilize ligand-receptor complexes via dipole interactions, as seen in fluorinated pharmaceuticals .

Q. How can computational chemistry predict and resolve contradictions in experimental data (e.g., solubility vs. bioavailability)?

  • Methodology : Use quantum mechanical calculations (DFT) to model solvation energies and partition coefficients (logP). Compare results with experimental solubility assays (e.g., shake-flask method) to refine predictive models. For example, ACD/Labs Software accounts for fluorine’s inductive effects but may underestimate steric contributions .

Q. What analytical techniques are most effective for characterizing trace impurities in fluorinated aromatic systems?

  • Methodology : High-resolution LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. Pair with X-ray photoelectron spectroscopy (XPS) to confirm fluorine content and oxidation states. For isomers, use chiral columns or ¹⁹F NMR to resolve structural ambiguities .

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